molecular formula C8H10N4S B13311281 1-[2-(Thiophen-2-YL)ethyl]-1H-1,2,3-triazol-4-amine

1-[2-(Thiophen-2-YL)ethyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B13311281
M. Wt: 194.26 g/mol
InChI Key: NPKQOEXUXUIYPT-UHFFFAOYSA-N
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Description

1-[2-(Thiophen-2-YL)ethyl]-1H-1,2,3-triazol-4-amine is a compound that belongs to the class of heterocyclic organic compounds It features a thiophene ring, which is a five-membered ring containing sulfur, and a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

The synthesis of 1-[2-(Thiophen-2-YL)ethyl]-1H-1,2,3-triazol-4-amine typically involves the following steps:

Chemical Reactions Analysis

1-[2-(Thiophen-2-YL)ethyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles like alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Substituted triazoles.

Mechanism of Action

The mechanism of action of 1-[2-(Thiophen-2-YL)ethyl]-1H-1,2,3-triazol-4-amine involves its interaction with various molecular targets:

Comparison with Similar Compounds

1-[2-(Thiophen-2-YL)ethyl]-1H-1,2,3-triazol-4-amine can be compared with other similar compounds:

  • Similar Compounds

      Thiophene Derivatives: Compounds like 2-(thiophen-2-yl)ethanamine and thiophene-2-carboxylic acid.

      Triazole Derivatives: Compounds like 1,2,3-triazole and 1-(2-phenylethyl)-1H-1,2,3-triazole.

  • Uniqueness

    • The combination of the thiophene and triazole rings in this compound provides unique electronic and steric properties that can enhance its interactions with biological targets and its stability under various conditions.

Properties

Molecular Formula

C8H10N4S

Molecular Weight

194.26 g/mol

IUPAC Name

1-(2-thiophen-2-ylethyl)triazol-4-amine

InChI

InChI=1S/C8H10N4S/c9-8-6-12(11-10-8)4-3-7-2-1-5-13-7/h1-2,5-6H,3-4,9H2

InChI Key

NPKQOEXUXUIYPT-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CCN2C=C(N=N2)N

Origin of Product

United States

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